2-Acetoxy-3-methylcholanthrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7390-93-4 |
|---|---|
Molecular Formula |
C23H18O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(3-methyl-1,2-dihydrobenzo[j]aceanthrylen-2-yl) acetate |
InChI |
InChI=1S/C23H18O2/c1-13-7-8-16-11-19-17-6-4-3-5-15(17)9-10-18(19)20-12-21(25-14(2)24)22(13)23(16)20/h3-11,21H,12H2,1-2H3 |
InChI Key |
DTDNHCYJVIUBGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)OC(=O)C |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 2 Acetoxy 3 Methylcholanthrene and Analogues
Research on Synthetic Pathways for Polycyclic Aromatic Hydrocarbon Derivatives
The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) like 2-acetoxy-3-methylcholanthrene relies on a robust toolkit of organic reactions developed for constructing fused-ring systems. These methods are crucial for creating the core structures of these molecules. Key strategies include intramolecular photocyclization of stilbene (B7821643) derivatives (the Mallory reaction), which is an efficient way to build PAH frameworks. mdpi.com Other powerful techniques involve oxidative cyclodehydrogenation, known as the Scholl reaction, which can forge new aromatic rings, sometimes through unexpected rearrangements leading to novel structures. researchgate.net
Modern synthetic approaches have expanded to include:
Diels-Alder Reactions : This cycloaddition is a fundamental tool for building the initial frameworks of PAHs. researchgate.net
Cyclotrimerizations : Cobalt-catalyzed cyclotrimerization of alkynes is another effective method for creating the benzene (B151609) rings that form the basis of larger PAHs. researchgate.net
Cross-Coupling Reactions : Palladium-catalyzed reactions, such as the Suzuki cross-coupling, are employed to connect different aromatic fragments, which are then cyclized to form the final PAH structure. rsc.org
Aryne Cycloadditions : The use of reactive intermediates like arynes in cycloaddition reactions offers another pathway to construct the bay regions characteristic of many PAHs. unh.edu
Researchers have also focused on incorporating heteroatoms, such as oxygen or nitrogen, into the PAH skeleton to modulate their electronic properties and solubility. rsc.orgthieme-connect.com These varied strategies provide the necessary foundation for accessing the complex structure of 3-methylcholanthrene (B14862) and its derivatives.
| Synthetic Strategy | Description | Application in PAH Synthesis |
| Scholl Reaction | Oxidative cyclodehydrogenation to form carbon-carbon bonds between aromatic rings. researchgate.net | Formation of large, planar nanographene structures. researchgate.net |
| Diels-Alder Reaction | A [4+2] cycloaddition to form six-membered rings. researchgate.net | Building block for oligophenylene precursors. researchgate.net |
| Suzuki Cross-Coupling | Palladium-catalyzed coupling of an organoboron compound with an organohalide. rsc.org | Linking aromatic precursors before final cyclization. rsc.org |
| Mallory Reaction | Intramolecular photocyclization of stilbene-like molecules. mdpi.com | Efficient method for building fused aromatic ring systems. mdpi.com |
Methodological Improvements in the Synthesis of 3-Methylcholanthrene Analogues
The synthesis of 3-methylcholanthrene (3-MC) itself has seen significant improvements over time, providing a basis for accessing its derivatives, including the 2-acetoxy variant. An early improved synthesis involved the condensation of 4-methylindanone with the lithium salt of N,N-diethyl-1-naphthamide. wikipedia.org This reaction forms a key lactone intermediate, which, after reductive cleavage and cyclization, yields 6-acetoxy-3-methylcholanthrene. wikipedia.org
The direct synthesis of hydroxylated derivatives, which are precursors to acetoxy compounds, has also been a focus. Research has been conducted on the synthesis of potential metabolites of 3-MC, such as 1-hydroxy-3-methylcholanthrene (B1201948) and 2-hydroxy-3-methylcholanthrene (B1205650). nih.govnih.gov The synthesis of 2-hydroxy-3-methylcholanthrene is particularly relevant, as its subsequent acetylation with acetic anhydride (B1165640) would yield the target compound, this compound. This method of converting a hydroxylated PAH to its acetate (B1210297) ester is a standard procedure. nih.govacs.org
Analogues of 3-MC, such as cholanthrene (B1210644) and 6-methylcholanthrene, have also been synthesized to explore structure-activity relationships. acs.org These syntheses often employ similar strategies, highlighting the versatility of the core synthetic pathways.
Characterization of Synthesized Intermediates for Research Purity
Ensuring the purity and verifying the structure of synthesized intermediates is critical for the success of multi-step syntheses and for subsequent research applications. In the synthesis of 3-MC and its analogues, various analytical techniques are employed to characterize these intermediate compounds.
For instance, in the efficient five-step synthesis of 3-MC, the spirobislactone and keto acetate intermediates were key compounds whose structures were confirmed before proceeding to the next step. researchgate.net The metabolic products of 3-MC, such as 1-hydroxy-3-methylcholanthrene and 1-keto-3-methylcholanthrene, have been identified and characterized using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography/Mass Spectrometry (GC/MS). nih.govpsu.edu
When synthesizing derivatives like the acetoxy compounds, characterization is essential. For related acetoxy PAHs, analytical data typically includes melting point (mp) and high-resolution mass spectrometry (HR-MS) to confirm the molecular formula and structure. acs.org Studies involving the synthesis of various benzylic acetates of PAHs, including the acetate of 2-hydroxy-3-methylcholanthrene, confirm that these compounds were synthesized and characterized, ensuring their identity before further testing. nih.gov
| Compound/Intermediate | Precursor(s) | Characterization Methods | Reference |
| Spirobislactone 5 | 5-methylhomophthalic anhydride and N,N-diethyl-1-naphthamide | Acid hydrolysis followed by structural analysis | researchgate.net |
| Keto acetate 6 | Aryl diacid 2 (via Friedel-Crafts cyclization and acetylation) | Spectroscopic analysis | researchgate.net |
| 1-hydroxy-3-methylcholanthrene | 3-methylcholanthrene (via metabolism) | HPLC, GC/MS | nih.govpsu.edu |
| This compound | 2-hydroxy-3-methylcholanthrene | General characterization (e.g., MS, NMR implied) | nih.gov |
| 3-Acetoxy-5-nitro-7H-dibenzo[c,g]carbazole | 3-Acetoxy-7H-dibenzo[c,g]carbazole | Melting point, Mass Spectrometry (MS) | acs.org |
Metabolic Pathways and Bioactivation Mechanisms of 2 Acetoxy 3 Methylcholanthrene
Enzymatic Biotransformation by Cytochrome P450 Enzymes (CYP1A1, CYP1A2, CYP1B1)
The initial and rate-limiting steps in the metabolism of 2-Acetoxy-3-methylcholanthrene are catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov These heme-thiolate monooxygenases are central to the oxidation of a vast array of xenobiotics. mdpi.comnih.gov For PAHs and their derivatives, the CYP1 family, comprising isoforms CYP1A1, CYP1A2, and CYP1B1, is of paramount importance. nih.govcapes.gov.br An initial metabolic step for this compound is the presumed hydrolysis of its ester linkage by carboxylesterases, yielding 2-hydroxy-3-methylcholanthrene (B1205650). This hydroxylated metabolite, along with the parent compound, then serves as a substrate for the CYP1 enzymes. nih.gov These enzymes catalyze monooxygenase reactions, incorporating one atom of molecular oxygen into the substrate, thereby increasing its water solubility but also potentially converting it into a more reactive form. nih.govnih.govnih.gov
The specific CYP1 isoforms exhibit distinct tissue distribution and substrate specificities, which dictates their precise role in the metabolic activation of this compound and its metabolites. nih.govnih.gov
CYP1A1: Primarily an extrahepatic enzyme found in tissues such as the lungs and lymphocytes, CYP1A1 plays a significant role in the metabolic activation of PAHs at the site of contact. uomustansiriyah.edu.iqresearchgate.net It is highly inducible and efficiently converts PAHs into dihydrodiol precursors, which are then further metabolized to ultimate carcinogenic diol epoxides. capes.gov.brnih.gov
CYP1A2: This isoform is predominantly expressed in the liver and is involved in the metabolism of various xenobiotics, including certain precarcinogens. nih.gov While it participates in the detoxification of many compounds, it can also contribute to the activation of PAHs that reach the liver. nih.gov
CYP1B1: Like CYP1A1, CYP1B1 is expressed in a wide range of extrahepatic tissues, including hormonally regulated tissues like the breast, uterus, and prostate, and is often overexpressed in tumors. nih.govmdpi.comnih.gov It is critically involved in activating a variety of procarcinogens, including PAHs, through the formation of reactive metabolites. nih.govnih.gov Its expression in target tissues makes it a key enzyme in the localized bioactivation of compounds like this compound. uomustansiriyah.edu.iqresearchgate.net
Table 1: Key Cytochrome P450 Isoforms in this compound Metabolism
| Isoform | Primary Location | Role in Metabolic Activation |
|---|---|---|
| CYP1A1 | Extrahepatic tissues (e.g., lungs) | Highly inducible; converts PAHs to dihydrodiol precursors of diol epoxides. capes.gov.brnih.govuomustansiriyah.edu.iq |
| CYP1A2 | Liver | Hepatic metabolism and activation of procarcinogens. nih.govnih.gov |
| CYP1B1 | Extrahepatic tissues (e.g., breast, prostate), tumors | Localized activation of PAHs into reactive metabolites in hormone-sensitive tissues. nih.govmdpi.comnih.gov |
The expression of CYP1A1, CYP1A2, and CYP1B1 is tightly regulated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govcapes.gov.br 3-Methylcholanthrene (B14862), the parent compound of this compound, is a classic and potent agonist for the AhR. nih.gov The metabolic activation pathway is therefore subject to a positive feedback loop.
The mechanism of induction proceeds as follows:
Ligand Binding: this compound or its metabolites enter the cell and bind to the AhR located in the cytoplasm.
Nuclear Translocation: This binding event causes a conformational change in the AhR, leading to its dissociation from chaperone proteins and translocation into the nucleus.
Dimerization and DNA Binding: Inside the nucleus, the ligand-AhR complex forms a heterodimer with the AhR nuclear translocator (ARNT).
Gene Transcription: This heterodimer then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) or dioxin-responsive elements (DREs) located in the promoter regions of target genes. nih.gov
Enzyme Induction: Binding to XREs initiates the transcription of adjacent genes, leading to an increased synthesis of CYP1A1, CYP1A2, and CYP1B1 proteins. nih.govcapes.gov.brnih.gov
This induction of metabolizing enzymes means that prior or ongoing exposure to the compound can enhance its own rate of bioactivation, potentially increasing the formation of carcinogenic metabolites. nih.gov
Formation of Reactive Metabolites and Electrophilic Intermediates
The enzymatic action of CYPs on this compound initiates a cascade of reactions that generate a variety of chemically reactive metabolites. nih.govcapes.gov.br These metabolites are typically electrophiles—electron-deficient species that readily react with nucleophilic sites on cellular macromolecules, such as DNA, RNA, and proteins. nih.govcancer.gov Such covalent binding can lead to the formation of adducts, which can disrupt normal cellular function and lead to mutations if not repaired. nih.govmdpi.com
A primary and well-established pathway for the metabolic activation of PAHs is through the formation of epoxides. mdpi.comnih.gov
Initial Epoxidation: CYP enzymes, particularly CYP1A1 and CYP1B1, catalyze the oxidation of an aromatic double bond on the 3-methylcholanthrene backbone to form an arene oxide or epoxide. nih.gov
Hydration: This epoxide is a reactive intermediate that can be detoxified or further transformed. The enzyme epoxide hydrolase can hydrate (B1144303) the epoxide to form a trans-dihydrodiol.
Second Epoxidation: This dihydrodiol can then serve as a substrate for a second CYP-mediated oxidation reaction. This step creates a highly electrophilic diol epoxide. nih.gov
These diol epoxides are considered ultimate carcinogens for many PAHs because their strained epoxide ring is highly susceptible to nucleophilic attack by DNA bases, leading to the formation of stable covalent adducts. nih.gov
An alternative pathway for bioactivation involves the formation of unstable esters that can generate highly reactive carbocations. nih.govcancer.gov Following the initial hydrolysis of this compound to 2-hydroxy-3-methylcholanthrene, this hydroxylated metabolite can undergo Phase II conjugation reactions.
While conjugation with molecules like glucuronic acid or sulfate (B86663) typically leads to detoxification and excretion, in some cases, the resulting conjugate can be an unstable, electrophilic ester. nih.gov For instance, sulfation of a hydroxyl group at a benzylic position by sulfotransferase enzymes can create a sulfate ester with a good leaving group (the sulfate anion). researchgate.net Spontaneous or enzymatic cleavage of this leaving group results in the formation of a resonance-stabilized carbocation. nih.gov This carbocation is a potent electrophile that can readily alkylate cellular nucleophiles, including DNA, without the need for further metabolic steps. nih.govresearchgate.netcancer.gov
A third mechanism of bioactivation, distinct from epoxide or carbocation formation via esters, is one-electron oxidation. nih.gov In this pathway, CYP enzymes, acting in a peroxidase-like function, can abstract a single electron from the π-system of the aromatic rings. This oxidation generates a radical cation. cancer.gov
The resulting radical cation is a highly reactive species with both radical and cationic character. It can be directly attacked by cellular nucleophiles, such as water to form phenols, or more critically, by nucleophilic sites on DNA bases (e.g., guanine (B1146940) and adenine) to form covalent adducts. nih.gov Research on the parent compound, 3-methylcholanthrene, has shown that this one-electron oxidation pathway is a critical mechanism of carcinogenic activation, with subsequent nucleophilic attack occurring at specific carbon atoms on the aromatic structure. nih.govcancer.gov
Table 2: Reactive Metabolites from 3-Methylcholanthrene Derivatives and Their Formation
| Reactive Metabolite | Formation Mechanism | Reactivity |
|---|---|---|
| Diol Epoxides | Two-step CYP-mediated epoxidation, with an intermediate hydration step by epoxide hydrolase. nih.gov | Highly electrophilic; forms stable covalent adducts with DNA. nih.gov |
| Carbocations | Formation of an unstable conjugate (e.g., sulfate ester) at a hydroxyl group, followed by loss of the leaving group. researchgate.netnih.gov | Potent electrophile; readily alkylates DNA and other cellular macromolecules. nih.gov |
| Radical Cations | One-electron oxidation of the aromatic system, often catalyzed by CYP enzymes. nih.govcancer.gov | Highly reactive; can be directly attacked by nucleophilic sites on DNA bases. cancer.gov |
Phase II Metabolism and Detoxification Pathways in Experimental Systems
Phase II metabolism represents a critical juncture in the biotransformation of 2-hydroxy-3-methylcholanthrene. The primary conjugation reactions involved are glucuronidation, sulfation, and the formation of glutathione (B108866) adducts. These pathways are catalyzed by UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs), respectively. The balance between these detoxification pathways can significantly influence the ultimate carcinogenic potential of the parent compound.
Glucuronidation and Sulfation Research
Glucuronidation and sulfation are major pathways in the metabolism of phenolic metabolites of 3-methylcholanthrene. These reactions target the hydroxyl groups introduced during Phase I metabolism, attaching a glucuronic acid or a sulfonate group to enhance water solubility and facilitate elimination.
Glucuronidation: The addition of glucuronic acid to 2-hydroxy-3-methylcholanthrene is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies have shown that pretreatment of experimental animal models with 3-methylcholanthrene can induce the activity of certain UGT isoforms. For instance, in C57BL/6 mice, 3-methylcholanthrene preferentially induces UDP-GT1 activities, which are responsible for the glucuronidation of various phenolic substrates nih.gov. This induction suggests an adaptive response to increase the detoxification of phenolic metabolites. Research has identified different UGT forms with varying substrate specificities. For example, in mouse liver microsomes, UGT activities towards substrates like 3-hydroxybenzo[a]pyrene are enhanced by 3-methylcholanthrene treatment and are associated with a specific protein form (GTM2) that elutes at a high pH nih.gov. The induction of UGT1A6, which is involved in the glucuronidation of small planar phenols, is also a known response to 3-methylcholanthrene exposure uniprot.org.
Sulfation: The sulfation of 2-hydroxy-3-methylcholanthrene is mediated by sulfotransferases (SULTs). This pathway can have a dual role. While sulfation generally leads to detoxification, in the case of certain PAHs, it can result in the formation of unstable sulfate esters that can act as ultimate carcinogens. Research has demonstrated that 2-hydroxy-3-methylcholanthrene can be bioactivated into a mutagen through sulfation oup.com. Specifically, human SULT1A1 has been shown to be involved in this activation process oup.com. Interestingly, the expression of some SULTs can be modulated by 3-methylcholanthrene. For example, the expression of hydroxysteroid sulfotransferase-a (HST-a), an enzyme capable of activating PAH carcinogens, is suppressed by 3-methylcholanthrene treatment in female rats, suggesting a complex regulatory mechanism nih.gov.
| Pathway | Enzyme Family | Key Findings | Model System | Reference |
|---|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 3-Methylcholanthrene preferentially induces UDP-GT1 activities. | C57BL/6 Mice | nih.gov |
| Glucuronidation | UGTs | 3-Methylcholanthrene treatment enhances UGT activity towards 3-hydroxybenzo[a]pyrene. | Mouse Liver Microsomes | nih.gov |
| Glucuronidation | UGT1A6 | Induction of UGT1A6 is a response to 3-methylcholanthrene. | Rat | uniprot.org |
| Sulfation | Sulfotransferases (SULTs) | 2-hydroxy-3-methylcholanthrene is bioactivated to a mutagen by sulfation. | In vitro (Salmonella typhimurium with expressed human SULTs) | oup.com |
| Sulfation | SULT1A1 | Human SULT1A1 is involved in the mutagenic activation of 2-hydroxy-3-methylcholanthrene. | In vitro (Expressed human SULT1A1) | oup.com |
| Sulfation | Hydroxysteroid sulfotransferase-a (HST-a) | 3-Methylcholanthrene suppresses the expression of HST-a mRNA. | Female Sprague-Dawley Rats | nih.gov |
Glutathione S-Transferase Conjugation
Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a crucial role in the detoxification of a wide array of electrophilic compounds, including the reactive metabolites of 3-methylcholanthrene. sci-hub.seresearchgate.net These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic substrates, rendering them more water-soluble and less toxic.
The reactive metabolites of 3-methylcholanthrene, such as epoxides and diol epoxides, are prime targets for GST-mediated detoxification. sci-hub.se This conjugation is a critical step in preventing these reactive intermediates from binding to cellular macromolecules like DNA, which can lead to mutations and the initiation of cancer. sci-hub.se Different classes of GST isoenzymes, including alpha, mu, and pi, exhibit varying specificities for different substrates. nih.gov Studies have shown that exposure to 3-methylcholanthrene can induce the expression of certain GST isoenzymes, representing an adaptive response to chemical stress. nih.gov For instance, in rat models, the administration of β-methylcholanthrene has been shown to affect the expression of GSTs in various tissues. nih.gov
| Enzyme Family | Function | Substrates | Significance | Reference |
|---|---|---|---|---|
| Glutathione S-transferases (GSTs) | Catalyzes the conjugation of glutathione (GSH) to electrophilic compounds. | Reactive metabolites of 3-methylcholanthrene (e.g., epoxides, diol epoxides). | Detoxification, prevention of DNA adduct formation, and subsequent carcinogenesis. | sci-hub.seresearchgate.net |
| GSTs (Alpha, Mu, Pi classes) | Exhibit varying substrate specificities for different reactive metabolites. | Various electrophilic intermediates of 3-methylcholanthrene. | Provides a broad defense mechanism against a range of toxic metabolites. | nih.gov |
| GSTs | Expression can be induced by exposure to 3-methylcholanthrene. | Not applicable. | Represents an adaptive cellular response to chemical stress. | nih.gov |
Enzymatic Regulation of Detoxification in Relation to Carcinogenesis
The regulation of Phase II detoxification enzymes is a complex process that plays a pivotal role in determining the carcinogenic outcome of exposure to compounds like this compound. The induction and suppression of UGTs, SULTs, and GSTs can significantly alter the balance between bioactivation and detoxification.
The induction of detoxification enzymes is often mediated by nuclear receptors such as the aryl hydrocarbon receptor (AhR). 3-Methylcholanthrene is a potent ligand for the AhR, and upon activation, this receptor can upregulate the expression of a battery of genes involved in xenobiotic metabolism, including certain UGT and GST isoforms. nih.govnih.gov This induction is generally viewed as a protective mechanism, as it enhances the clearance of potentially harmful metabolites.
However, the regulation is not always straightforward. As mentioned earlier, while some detoxification pathways are upregulated, others may be suppressed. The suppression of hydroxysteroid sulfotransferase-a (HST-a) by 3-methylcholanthrene is a case in point, where a potential bioactivation pathway is downregulated nih.gov. Furthermore, the interplay between different enzyme families is crucial. For example, an increase in glucuronidation activity could shift the metabolic flux away from sulfation, potentially reducing the formation of reactive sulfate esters.
The expression and activity of these enzymes can also be influenced by genetic polymorphisms, leading to inter-individual differences in susceptibility to the carcinogenic effects of 3-methylcholanthrene. science.gov Ultimately, the delicate balance between the activities of Phase I and Phase II enzymes, and the specific isoforms expressed, dictates whether 2-hydroxy-3-methylcholanthrene is efficiently detoxified or converted into DNA-damaging species, thereby influencing the risk of carcinogenesis.
Molecular Mechanisms of Carcinogenesis and Mutagenesis Induced by 2 Acetoxy 3 Methylcholanthrene
Covalent DNA Adduct Formation and Repair Mechanisms
The carcinogenic activity of 2-acetoxy-3-methylcholanthrene, like its parent compound 3-MC, is initiated by its metabolic activation into reactive electrophilic intermediates that covalently bind to DNA, forming bulky DNA adducts. These adducts distort the DNA helix, interfering with replication and transcription, which can lead to mutations if not properly repaired.
The metabolic activation of 3-methylcholanthrene (B14862) (3-MC) by cytochrome P450 enzymes, particularly CYP1B1, is a critical step in its conversion to genotoxic metabolites. These reactive intermediates can then bind to DNA, forming multiple distinct adducts. Research using a ³²P-postlabeling assay on mouse aortic smooth muscle cells treated with 3-MC revealed the formation of 12 different DNA adducts that were not present in untreated cells nih.govoup.com.
While the exact structures of all 12 adducts from 3-MC are not fully elucidated in all studies, research on related PAHs provides insight into the common targets on DNA. The nucleophilic sites on purine (B94841) bases are frequent targets. For instance, studies on other carcinogenic aromatic compounds have identified adducts at the N² and C8 positions of deoxyguanosine (dG) and the N⁶ position of deoxyadenosine (B7792050) (dA) nih.govscispace.com. Specifically, adducts such as 5-(deoxyguanosin-N²-yl)-6-aminochrysene and N-(deoxyguanosin-8-yl)-6-aminochrysene have been characterized for related compounds, indicating that the exocyclic amino group of guanine (B1146940) is a primary reaction site . The formation of these bulky adducts creates significant distortions in the DNA double helix.
| Adduct Type | Position on Nucleobase | Example Compound |
|---|---|---|
| Deoxyguanosine Adduct | N²-dG | 3-Aminobenzanthrone |
| Deoxyguanosine Adduct | C8-dG | 6-Aminochrysene |
| Deoxyadenosine Adduct | N⁶-dA | 3-Aminobenzanthrone |
| Deoxyadenosine Adduct | C8-dA | 2-Acetylaminophenanthrene |
Studies in animal models have been crucial for understanding the dynamics of adduct formation and their distribution in various tissues. Research on rats receiving an intratracheal dose of 3-MC demonstrated clear kinetics of DNA adduct formation in the lungs nih.gov. The binding of 3-MC to lung DNA increased steadily, reaching a maximum level 24 hours after administration. Following this peak, the adduct levels began to decrease rapidly from 48 hours onward, indicating the initiation of DNA repair processes or cell turnover nih.gov. The formation of these adducts also induced structural changes in the DNA, with a biphasic increase in single-stranded regions observed at 14 and 72 hours post-treatment nih.gov.
The distribution of DNA adducts is not uniform throughout the body. The metabolic activation and detoxification of the carcinogen, which can vary significantly between tissues, heavily influence adduct levels. For example, while the liver may experience high levels of metabolic activity, other tissues can also be significant targets. Studies using 3-MC as an inducer of metabolic enzymes showed that this can lead to lower adduct levels in extrahepatic tissues such as the kidneys, colon, small intestine, bladder, heart, and lung compared to the liver nih.gov. This highlights that the tissue-specific enzymatic machinery plays a key role in determining the local concentration of genotoxic metabolites and, consequently, the level of DNA damage.
| Time Post-Administration | Observed Effect | Reference |
|---|---|---|
| 14 hours | First maximum of single-stranded DNA regions | nih.gov |
| 24 hours | Peak level of 3-MC binding to DNA | nih.gov |
| 48 hours | Rapid decrease in adduct levels begins | nih.gov |
| 72 hours | Second maximum of single-stranded DNA regions | nih.gov |
Cells possess sophisticated DNA repair mechanisms to counteract the damaging effects of chemical adducts. The bulky, helix-distorting lesions produced by compounds like 3-MC are primarily recognized and removed by the Nucleotide Excision Repair (NER) pathway wikipedia.org. NER is a versatile mechanism that excises a short single-stranded DNA segment containing the lesion wikipedia.org. The resulting gap is then filled by DNA polymerase using the undamaged strand as a template, and the process is completed by DNA ligase, which seals the strand wikipedia.org.
The importance of NER in repairing damage from such carcinogens is demonstrated in studies with cells deficient in key NER proteins. Cells lacking components of the NER pathway accumulate higher levels of bulky DNA adducts and show increased sensitivity to the toxic and mutagenic effects of the damaging agent nih.govethz.ch. The NER pathway can be divided into two subpathways: global genomic NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes wikipedia.org. Both pathways are essential for protecting the genome from the mutagenic potential of PAH-DNA adducts.
Interaction with Nuclear Components and Epigenetic Modifications
Beyond direct DNA damage, 3-methylcholanthrene can induce changes in gene expression through epigenetic mechanisms. These modifications alter the chromatin structure, making genes more or less accessible to the transcriptional machinery without changing the underlying DNA sequence.
One of the key epigenetic mechanisms influenced by 3-MC involves the modification of histones, the proteins around which DNA is wound. Specifically, 3-MC has been shown to cause histone deacetylation, a process that leads to a more condensed chromatin structure (heterochromatin), generally associated with transcriptional repression.
This process is initiated through the activation of the Aryl Hydrocarbon Receptor (AhR). Upon binding 3-MC, the AhR activates a signaling cascade involving the Ras homolog gene family member A (RhoA). This AhR/RhoA activation is essential for increasing the levels of histone deacetylase 1 (HDAC1). The activation of RhoA further facilitates the translocation of HDAC1 into the nucleus. This leads to the deacetylation of histone H3 and H4 tails, resulting in chromatin condensation and the downregulation of target genes, including those that regulate the cell cycle.
The process of histone deacetylation is carried out by enzymes known as epigenetic modifiers. The 3-MC-induced signaling pathway actively recruits these modifiers to specific gene promoters. The AhR/RhoA-dependent pathway promotes the upregulation and nuclear translocation of both HDAC1 and the retinoblastoma 2 protein (pRb2).
Once in the nucleus, HDAC1 and pRb2 are recruited to the E2F1 protein complex, which binds to the promoter regions of genes critical for cell cycle progression. The recruitment of this repressive complex, containing the epigenetic modifier HDAC1, leads to the deacetylation of local histones. This modification decreases the transactivational activity of E2F1, thereby downregulating the expression of cell-cycle regulatory proteins like Cdk2, Cdk4, and Cyclins D3/E. This targeted recruitment of epigenetic machinery is a crucial mechanism by which 3-MC can arrest the cell cycle and influence cell fate.
| Protein | Role in Pathway |
|---|---|
| Aryl Hydrocarbon Receptor (AhR) | Initial receptor for 3-MC; initiates the signaling cascade. |
| Ras homolog gene family, member A (RhoA) | Activated by AhR; mediates nuclear translocation of HDAC1/pRb2. |
| Histone Deacetylase 1 (HDAC1) | Epigenetic modifier; removes acetyl groups from histones, leading to chromatin condensation. |
| Retinoblastoma 2 (pRb2) | Upregulated by AhR/RhoA activation; part of the repressive complex on E2F1 promoters. |
| E2F1 Complex | Transcription factor complex that controls cell cycle genes; targeted by the HDAC1/pRb2 repressive complex. |
Cellular Signaling Pathways and Receptor Interactions
The carcinogenic activity of polycyclic aromatic hydrocarbons (PAHs) like 3-methylcholanthrene is intrinsically linked to their ability to interact with and modulate cellular signaling pathways. These interactions trigger a cascade of molecular events that can lead to altered gene expression, cellular transformation, and tumorigenesis.
The primary mechanism by which 3-methylcholanthrene (3-MC) initiates its biological effects is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. mdpi.comnih.gov AhR is a crucial sensor for a variety of small molecules, including environmental toxins and endogenous compounds. mdpi.com The activation of AhR by 3-MC follows a well-defined canonical pathway. Upon binding to 3-MC in the cytoplasm, the AhR undergoes a conformational change, leading to its translocation into the nucleus. nih.gov In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). nih.gov This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs) located in the promoter regions of target genes. nih.gov
This binding initiates the recruitment of the transcriptional machinery, leading to the expression of a battery of genes, most notably those involved in xenobiotic metabolism, such as cytochrome P450 family members CYP1A1 and CYP1B1. mdpi.comnih.gov Research using chromatin immunoprecipitation combined with DNA microarrays (ChIP-chip) in human breast cancer cells treated with 3-MC has identified hundreds of AHR-bound genomic regions, revealing a wide range of novel AHR target genes. nih.govnih.gov These studies demonstrated that the cellular response to 3-MC can vary from gene activation to inhibition. nih.govnih.gov
Interestingly, the dynamics of AhR recruitment can differ between ligands. Studies have shown that 3-MC induces a differential and oscillatory binding of AhR to promoter regions, with a periodicity of 1.5 to 2 hours, a pattern distinct from that of other AhR ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govnih.gov This suggests a complex, ligand-specific regulation of gene expression through AhR.
Table 1: Canonical Pathway of AhR Activation by 3-Methylcholanthrene
| Step | Location | Event | Outcome |
|---|---|---|---|
| 1. Ligand Binding | Cytoplasm | 3-Methylcholanthrene binds to the AhR complex. | Conformational change in AhR. |
| 2. Nuclear Translocation | Cytoplasm → Nucleus | The ligand-bound AhR complex moves into the nucleus. | AhR is positioned to interact with DNA. |
| 3. Heterodimerization | Nucleus | AhR dissociates from its chaperone proteins and forms a heterodimer with ARNT. | Formation of the active AhR-ARNT transcription factor complex. |
| 4. DNA Binding | Nucleus | The AhR-ARNT complex binds to DRE/XRE sequences in the promoter region of target genes. | Positioning of the complex to regulate gene expression. |
| 5. Transcriptional Activation | Nucleus | Recruitment of co-activators and RNA polymerase II to initiate transcription. | Upregulation of target genes (e.g., CYP1A1, CYP1B1). |
Activation of the AhR by 3-methylcholanthrene triggers downstream signaling cascades that extend beyond xenobiotic metabolism. One significant pathway involves the Ras homolog gene family, member A (RhoA). scienceopen.com Studies have demonstrated that 3-MC-mediated AhR activation is essential for the upregulation of RhoA levels and activity. scienceopen.com
This AhR/RhoA signaling axis plays a critical role in epigenetic modifications that regulate the cell cycle. scienceopen.com Specifically, the activation of this pathway is necessary for the upregulation of retinoblastoma 2 (pRb2) and histone deacetylase 1 (HDAC1). scienceopen.com RhoA activation is also primarily responsible for the nuclear translocation of these regulatory proteins. scienceopen.com The process is further modulated by the inactivation of the Ras-cRaf pathway, which contributes to the hypophosphorylation of pRb2. scienceopen.com
In addition to RhoA-dependent pathways, 3-MC can interact with other signaling networks. Research has shown that 3-MC and other AhR agonists can directly activate the estrogen receptor alpha (ERα). nih.gov This activation occurs independently of the AhR and can induce estrogenic responses, demonstrating a crosstalk between the AhR and steroid hormone receptor pathways. nih.govresearchgate.net
Cellular Responses to Exposure and Mutagenic Consequences
Exposure to this compound and its parent compound leads to profound cellular responses, including disruptions in cell cycle control and the induction of apoptosis, ultimately resulting in a distinct pattern of genetic mutations that drive carcinogenesis.
Exposure to 3-methylcholanthrene can lead to significant disruptions in cell cycle progression. Treatment of vascular endothelial cells with 3-MC has been shown to cause cell-cycle arrest in the G0/G1 phase. scienceopen.com This arrest is a consequence of the induction of cyclin-dependent kinase inhibitors p21 and p27, coupled with a decrease in the level and activity of cyclin-dependent kinase 2 (Cdk2). scienceopen.com This effect is directly linked to the AhR/RhoA-dependent pathway, where the increased recruitment of the HDAC1/pRb2 complex to the E2F1 transcription factor leads to histone deacetylation and repression of E2F1 target genes essential for cell cycle progression, such as Cdk2, Cdk4, Cyclin D3, and Cyclin E. scienceopen.com
In addition to cell cycle arrest, 3-MC is a potent inducer of apoptosis, or programmed cell death, in various cell types. nih.govnih.gov Studies have demonstrated that 3-MC induces apoptosis in thymocytes, which is a key aspect of its immunotoxic effects. nih.gov This can be mediated through mechanisms that are both dependent on and independent of the Aryl Hydrocarbon Receptor. nih.gov Similarly, 3-MC exposure has been found to induce apoptosis in lymphocytes and phagocytes. nih.gov In female rats, exposure to 3-MC resulted in an increased presence of apoptotic cells within the antral follicles of the ovaries, highlighting its damaging effects on germ cells. nih.gov
The carcinogenic effects of 3-methylcholanthrene are fundamentally linked to its ability to cause DNA damage and induce genetic mutations. Analysis of the mutations caused by 3-MC reveals a characteristic pattern, often referred to as a mutational spectrum. A predominant feature of 3-MC-induced mutagenesis is a significant increase in transversion mutations, where a purine is replaced by a pyrimidine (B1678525) or vice versa. nih.gov
Specifically, G:C → T:A transversions are a hallmark of 3-MC exposure. nih.gov These specific mutations have been identified in critical cancer-related genes. Studies on tumorigenic cell lines derived from 3-MC exposure have identified activating mutations in proto-oncogenes. nih.gov A common finding is a G→T transversion in the first position of codon 12 of the c-Ki-ras gene, which results in a glycine (B1666218) to cysteine amino acid substitution (Gly12→Cys). nih.gov This specific alteration is a known activating mutation that contributes to cellular transformation. nih.gov
Further research in lung tumors induced in mice by 3-MC has corroborated these findings, identifying distinct mutation patterns in the Ki-ras proto-oncogene. nih.gov
Table 2: Mutational Spectra and Genetic Alterations Induced by 3-Methylcholanthrene
| Gene | Codon | Predominant Mutation Type | Base Change | Consequence | Reference |
|---|---|---|---|---|---|
| c-Ki-ras | 12 | Transversion | G → T | Glycine → Cysteine (Gly12→Cys) | nih.gov |
| Ki-ras | 12/13 | Transversion | GC → CG | Amino acid substitution | nih.gov |
| Ki-ras | 61 | Transversion | AT → TA | Amino acid substitution | nih.gov |
Experimental Models and Methodologies in 2 Acetoxy 3 Methylcholanthrene Research
In Vitro Research Models for Mechanistic Studies
In vitro models provide a controlled environment to investigate the specific cellular and molecular effects of chemical compounds, minimizing the complexities of a whole-organism system.
Mammalian Cell Culture Systems
Mammalian cell cultures are instrumental in studying the direct effects of carcinogens on cellular processes. Various cell types have been employed in research involving compounds structurally related to 2-acetoxy-3-methylcholanthrene, such as 3-methylcholanthrene (B14862) (3-MC).
Hepatocytes and Hepatoma Cells: Isolated rat hepatocytes are used to study the metabolic activation of carcinogens. For instance, pretreatment of rats with 3-MC can significantly increase the formation of DNA adducts from compounds like 4-aminobiphenyl (B23562) in hepatocytes nih.gov. This indicates an induction of metabolic enzymes that convert the procarcinogen into a genotoxic metabolite. Similarly, both well-differentiated and poorly differentiated rat hepatoma cell lines, such as Morris hepatomas, have been used to investigate the hydroxylation of related compounds, revealing differences in metabolic capabilities between tumor cells and normal liver cells nih.gov. Human hepatoma cell lines like HepG2 are also valuable, as they have been used to show that exposure to 3-MC leads to the downregulation of E-cadherin, a key event in the epithelial-mesenchymal transition (EMT), which is a critical process in cancer progression nih.gov.
Hamster Embryo Cells: Syrian hamster embryo cells are a well-established model for studying in vitro cell transformation. Treatment of these cells with carcinogens like 3-MC can induce morphological changes, increased lifespan, and the ability to form tumors when inoculated into animals nih.gov. These cells have been used to demonstrate that the timing of exposure to tumor promoters following initiation with a carcinogen is critical for transformation nih.gov. Furthermore, studies with hamster embryo cells have shown that it is possible to separate the transforming effects of PAHs from their cytotoxic effects nih.gov.
Human Prostate Cell Lines: While specific studies on this compound in human prostate cell lines are not detailed in the provided context, the general use of such cell lines for cancer research is well-established. They provide a means to study the effects of carcinogens on human cells of a specific tissue origin.
Bacterial Mutagenicity Assays
Bacterial mutagenicity assays are rapid and sensitive methods for screening the mutagenic potential of chemical compounds.
Ames Test: The Ames test is a widely used bacterial reverse mutation assay that utilizes various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations. nih.govwikipedia.org A positive test indicates that the chemical can cause mutations in the bacterial DNA and may, therefore, be a carcinogen wikipedia.org. The assay can be performed with or without an external metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism nih.govscielo.br. This is crucial for detecting procarcinogens that require metabolic activation to become mutagenic.
Salmonella/Hepatocyte System: This system is a modification of the Ames test where intact, isolated rat hepatocytes are co-incubated with the Salmonella tester strains nih.govnih.gov. This allows for the assessment of both bacterial mutagenicity and DNA damage within the hepatocytes themselves. Studies using this system have shown that pretreatment of rats with 3-MC markedly increases both DNA damage and bacterial mutation frequency for compounds like 2-acetylaminofluorene, highlighting the role of induced metabolic pathways in genotoxicity nih.govnih.gov.
Unscheduled DNA Synthesis (UDS) Assays
Unscheduled DNA synthesis (UDS) is a type of DNA repair that occurs outside of the normal S-phase of the cell cycle. UDS assays measure the incorporation of radiolabeled thymidine (B127349) into the DNA of non-dividing cells as an indicator of DNA damage and subsequent repair. This assay is a key tool for assessing the genotoxic potential of chemical compounds.
In Vivo Animal Models for Carcinogenesis Research
In vivo animal models are indispensable for studying the complex process of carcinogenesis in a whole organism, from initiation and promotion to tumor progression and metastasis.
Rodent Models for Tumorigenesis Induction and Progression
Rodent models, particularly mice and rats, have a long history in experimental colon carcinogenesis research nih.gov.
Tumorigenesis Studies: Early studies demonstrated that feeding mice polycyclic aromatic hydrocarbons like 3-methylcholanthrene could induce tumors in the forestomach and intestine nih.gov. The carcinogenic activities of compounds related to 3-methylcholanthrene have been investigated in mice, leading to the induction of squamous cell carcinomas and sarcomas nih.gov. A well-established two-stage mouse model of lung adenocarcinoma uses 3-MC as an initiator followed by a tumor promoter. In sensitive mouse strains, this protocol leads to a significantly greater number of tumors compared to 3-MC alone nih.gov.
Genetically Engineered Mouse Models for Metabolism Studies
Genetically engineered mouse models offer powerful tools to investigate the specific roles of genes and metabolic pathways in carcinogenesis.
Hepatic Reductase Null Mice: While the provided information does not specifically mention the use of Hepatic Reductase Null mice in the context of this compound, these and other genetically modified models are crucial for dissecting the metabolic pathways involved in the activation and detoxification of carcinogens. Such models allow researchers to understand how the absence or alteration of a specific enzyme affects an animal's susceptibility to chemically induced cancers.
Summary of Experimental Findings
| Model System | Compound(s) Studied (Related to this compound) | Key Findings |
| Rat Hepatocytes | 3-Methylcholanthrene, 4-Aminobiphenyl | Pretreatment with 3-MC increases DNA adduct formation from 4-aminobiphenyl. nih.gov |
| Rat Hepatoma Cells | 3-Methylcholanthrene | Differences in metabolic hydroxylation capabilities observed between tumor and normal liver cells. nih.gov |
| Human Hepatoma Cells (HepG2) | 3-Methylcholanthrene | Exposure leads to downregulation of E-cadherin, indicating epithelial-mesenchymal transition. nih.gov |
| Syrian Hamster Embryo Cells | 3-Methylcholanthrene | Induces morphological transformation and tumorigenicity. nih.gov The timing of promoter exposure is critical. nih.gov |
| Salmonella/Hepatocyte System | 3-Methylcholanthrene, 2-Acetylaminofluorene | 3-MC pretreatment increases DNA damage and bacterial mutagenicity of 2-acetylaminofluorene. nih.govnih.gov |
| Mouse Lung Adenocarcinoma Model | 3-Methylcholanthrene | Acts as a potent initiator in a two-stage carcinogenesis model. nih.gov |
| Mouse Skin and Newborn Mice | 3-Methylcholanthrene | Demonstrates tumorigenic activity. |
Advanced Analytical Techniques for Metabolites and Adducts
The biotransformation of this compound can lead to the formation of various metabolites and DNA adducts, which are covalent attachments to DNA that can initiate mutagenesis and carcinogenesis. Detecting and identifying these molecules, which are often present in very low concentrations, requires highly sensitive and specific analytical methods.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of metabolites and DNA adducts derived from compounds like this compound. Its high resolving power allows it to separate complex mixtures of molecules from biological samples.
In metabolite profiling, reverse-phase HPLC is commonly used to separate metabolites based on their hydrophobicity. When coupled with detectors such as UV-Vis or fluorescence detectors, HPLC can identify and quantify known metabolites by comparing their retention times and spectral properties to authentic standards. For novel metabolites, fractions can be collected for further structural analysis.
For DNA adducts, HPLC is often used in conjunction with other sensitive detection methods. For instance, after enzymatic digestion of DNA exposed to the compound, HPLC can separate the modified nucleosides from the normal ones. The use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) represents a powerful tool for this purpose, offering enhanced separation efficiency and sensitivity for detecting a broad range of metabolites and adducts. nih.gov
Table 1: Comparison of Analytical Techniques for Metabolite and Adduct Detection
| Technique | Principle | Primary Application | Sensitivity |
| HPLC | Chromatographic separation based on polarity. | Metabolite separation and quantification; Adduct separation. | Moderate to High |
| MS | Measures mass-to-charge ratio of ionized molecules. | Molecular weight determination and structural elucidation. | High to Very High |
| NMR | Measures magnetic properties of atomic nuclei. | Definitive structural elucidation of molecules. | Low |
| ³²P-Postlabeling | Radioactive labeling of DNA adducts. | Ultrasensitive detection and quantification of DNA adducts. | Extremely High |
| ELISA | Antibody-based detection of specific adducts. | Rapid screening and quantification of known DNA adducts. | High |
While HPLC can separate compounds, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable for determining their precise chemical structures.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, which allows for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of a metabolite or adduct. Furthermore, tandem mass spectrometry (MS/MS) involves fragmenting the molecule of interest and analyzing the resulting fragments. This fragmentation pattern serves as a molecular fingerprint that helps to piece together the molecule's structure. MS is considered a gold standard technique for DNA adduct analysis when coupled with liquid chromatography. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled technique for the definitive structural elucidation of novel compounds. NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). Two-dimensional (2D) NMR experiments can establish the bonding relationships between different atoms, allowing for the unambiguous assignment of a metabolite's structure. Though NMR has lower sensitivity compared to MS and requires larger sample amounts, it is invaluable for characterizing the exact structure of newly identified metabolites of compounds like this compound.
Given the extremely low levels at which DNA adducts are often formed in vivo, ultrasensitive techniques are required for their detection.
The ³²P-Postlabeling assay is an exceptionally sensitive method for detecting a wide variety of bulky DNA adducts without prior knowledge of their structure. nih.govnih.govspringernature.com The process involves several key steps:
Enzymatic digestion of DNA into its constituent 3'-monophosphate nucleotides.
Enrichment of the adducted nucleotides.
Radiolabeling of the adducts by transferring a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.
Separation of the radiolabeled adducts, typically by thin-layer chromatography (TLC) or HPLC.
Detection and quantification by measuring the radioactive decay.
This technique can detect as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides, making it ideal for studies of environmental exposure or low-dose experiments. nih.govspringernature.com
Enzyme-Linked Immunosorbent Assay (ELISA) is an antibody-based method used for the rapid detection and quantification of specific DNA adducts. nih.gov This technique relies on the availability of antibodies that can specifically recognize and bind to a particular adduct structure, such as those formed by PAHs. nih.gov In a competitive ELISA format, a known amount of adduct-specific antibody is incubated with the DNA sample. The mixture is then added to a plate coated with a known adduct-DNA conjugate. The adducts in the sample compete with the plate-bound adducts for binding to the antibody. The amount of antibody that binds to the plate is then measured using a secondary antibody linked to an enzyme that produces a colorimetric signal. A lower signal indicates a higher concentration of adducts in the sample. ELISA is highly sensitive and suitable for screening large numbers of samples. nih.gov
Biochemical and Molecular Assays for Enzyme Activity and Gene Expression
The biological effects of this compound are closely linked to its metabolism by cellular enzymes and its ability to alter gene expression. Therefore, assays that measure these parameters are critical in its research.
The metabolism of xenobiotics like PAHs is broadly divided into two phases. Phase I, primarily mediated by Cytochrome P450 (CYP) enzymes, introduces or exposes functional groups on the parent compound. Phase II enzymes then conjugate these groups with endogenous molecules to facilitate excretion. drughunter.comuomus.edu.iqmhmedical.com
Cytochrome P450 (CYP) Enzymes: 3-Methylcholanthrene is a well-known inducer of CYP enzymes, particularly those in the CYP1 family (e.g., CYP1A1, CYP1A2, CYP1B1). mdpi.com The activity of these enzymes is a key determinant of the rate of metabolic activation. Enzyme activity can be measured in tissue preparations (e.g., liver microsomes) using specific probe substrates that yield fluorescent or colored products upon metabolism. For example, the ethoxyresorufin-O-deethylase (EROD) assay is a highly specific and sensitive method to measure CYP1A1 activity.
Phase II Enzymes: These enzymes, including UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs), are generally involved in detoxification. drughunter.comnih.gov Their activity can be measured using assays that monitor the rate of conjugation of a specific substrate. For example, GST activity can be determined by measuring the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with glutathione, a reaction that can be followed spectrophotometrically.
Table 2: Key Metabolic Enzymes and Corresponding Activity Assays
| Enzyme Family | Specific Enzyme Example | Role in PAH Metabolism | Typical Activity Assay |
| Cytochrome P450 (Phase I) | CYP1A1 | Metabolic activation (oxidation) | Ethoxyresorufin-O-deethylase (EROD) |
| Glutathione S-Transferase (Phase II) | GSTM1 | Detoxification (conjugation with glutathione) | CDNB Assay |
| UDP-Glucuronosyltransferase (Phase II) | UGT1A1 | Detoxification (glucuronidation) | Substrate-specific glucuronidation assays |
| Sulfotransferase (Phase II) | SULT1A1 | Detoxification (sulfation) | Substrate-specific sulfation assays |
Exposure to compounds like 3-methylcholanthrene can lead to significant changes in the expression of genes that code for metabolic enzymes and other proteins involved in the cellular response to chemical stress. nih.gov Analyzing these changes at the messenger RNA (mRNA) level provides insight into the molecular mechanisms of action.
Induction of specific genes, such as CYP1A1, is a hallmark of exposure to 3-methylcholanthrene and related compounds. This induction is mediated by the aryl hydrocarbon receptor (AhR). nih.govconicet.gov.ar The levels of specific mRNA transcripts can be quantified using techniques like:
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This highly sensitive and specific method is used to measure the expression level of one or a few genes of interest.
Microarray Analysis: This technique allows for the simultaneous measurement of the expression levels of thousands of genes, providing a global picture of the transcriptomic changes induced by the compound.
Northern Blot Analysis: A more traditional method used to detect and quantify specific mRNA molecules.
Studies on 3-methylcholanthrene have shown it alters the expression of numerous genes, including those involved in xenobiotic metabolism (CYP1A1, ALDH3A1), cell signaling, and apoptosis. nih.govnih.govsemanticscholar.org These analytical approaches are directly applicable to investigating the molecular effects of this compound.
Co-immunoprecipitation and Electrophoretic Mobility Shift Assays for Protein-DNA Interactions
In the study of this compound's molecular effects, Co-immunoprecipitation (Co-IP) and Electrophoretic Mobility Shift Assays (EMSA) are powerful techniques to elucidate the interactions between proteins and DNA that may be modulated by this compound. These methods help to identify specific proteins that bind to DNA and the DNA sequences they target, providing insights into the mechanisms of gene regulation and cellular responses initiated by this compound.
Co-immunoprecipitation is a robust method for identifying in vivo protein-DNA interactions. abcam.comgenscript.com The principle of Co-IP is based on the use of an antibody to isolate a specific protein of interest from a cell lysate. abcam.com If this protein is bound to a segment of DNA, the DNA will also be isolated as part of the complex. This technique is particularly useful for capturing transient or weak interactions that occur within the cellular environment. The isolated protein-DNA complexes can then be analyzed to identify the specific DNA sequences.
The Electrophoretic Mobility Shift Assay, also known as a gel shift or gel retardation assay, is a widely used in vitro technique to study protein-DNA interactions. nih.govresearchgate.netthermofisher.com The fundamental principle of EMSA is that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free DNA fragment. thermofisher.comyoutube.com This difference in migration speed results in a "shift" in the position of the DNA band on the gel. This method can confirm the binding of a protein to a specific DNA sequence and can also be used to determine binding affinity and specificity. researchgate.net
For example, researchers could use Co-IP to isolate a transcription factor known to be activated by polycyclic aromatic hydrocarbons. Subsequent sequencing of the co-immunoprecipitated DNA would reveal the specific gene regulatory regions targeted by this transcription factor in response to this compound treatment.
Similarly, an EMSA experiment could be designed to test if this compound treatment leads to the increased binding of a nuclear protein to a specific DNA sequence, such as a xenobiotic response element (XRE). By observing a shift in the mobility of the labeled XRE probe upon incubation with nuclear extracts from treated cells, researchers can deduce the activation of transcription factors that recognize this sequence.
The data generated from such experiments can be systematically organized to provide a clear overview of the findings. The following interactive table illustrates the type of data that could be generated from Co-immunoprecipitation and Electrophoretic Mobility Shift Assays in the context of this compound research.
Interactive Data Table: Hypothetical Protein-DNA Interactions for this compound
| Experimental Technique | Target Protein | DNA Sequence/Target Gene | Observed Effect After this compound Treatment |
| Co-immunoprecipitation | Aryl hydrocarbon Receptor (AhR) | Promoter region of CYP1A1 gene | Increased association of AhR with the CYP1A1 promoter |
| Electrophoretic Mobility Shift Assay | Nuclear factor kappa B (NF-κB) | κB response element | Enhanced binding of NF-κB to its consensus sequence |
| Co-immunoprecipitation | p53 tumor suppressor protein | p21 gene promoter | Altered binding of p53 to the p21 promoter |
| Electrophoretic Mobility Shift Assay | Activator protein 1 (AP-1) | AP-1 binding site | Increased shift indicating higher AP-1 DNA binding activity |
Comparative Studies and Structure Activity Relationships in Polycyclic Aromatic Hydrocarbon Carcinogenesis
Analysis of Structural Determinants Influencing Carcinogenic Potency
The carcinogenic potency of 3-methylcholanthrene (B14862) (3-MC) and its derivatives is highly dependent on their molecular structure. The parent compound, 3-MC, is a potent carcinogen, a fact that has been established through numerous studies in animal models wikipedia.orgnih.govnj.gov. The arrangement of its fused rings and the presence of a methyl group are key features contributing to its biological activity.
The introduction of substituents onto the 3-MC backbone can dramatically alter its carcinogenic potency. A study comparing 3-MC with various oxygenated derivatives applied to mouse skin provided a clear hierarchy of carcinogenic strength. The results classified 3-MC and 2-hydroxy-3-methylcholanthrene (B1205650) (MC-2-OH) as the most potent carcinogens in the tested group nih.gov. In contrast, 1-hydroxy-3-methylcholanthrene (B1201948) (MC-1-OH) was found to be the weakest carcinogen, and 3-methylcholanthrene-1-one (B1208625) was non-carcinogenic nih.gov.
While direct studies on the carcinogenicity of 2-Acetoxy-3-methylcholanthrene are not extensively documented, its structure suggests a strong potential for carcinogenic activity. The acetoxy group at the 2-position is an ester of the highly carcinogenic 2-hydroxy metabolite. It is plausible that in vivo hydrolysis of the acetoxy group could readily occur, yielding 2-hydroxy-3-methylcholanthrene. If this conversion takes place, this compound would effectively act as a precursor to a highly potent carcinogen. This is supported by speculation that the carcinogenic effect of other derivatives, such as MC-1-OH, may involve the formation of an ester with a good leaving group, which would be the ultimate alkylating agent nih.gov. An acetoxy group itself can be a good leaving group, potentially enhancing the reactivity of the molecule.
Further illustrating the importance of substituent location, a comparison between 3-MC and 3,11-dimethylcholanthrene (3,11-DMC) revealed that 3,11-DMC has very weak skin tumor-initiating activity nih.gov. The only structural difference is the addition of a methyl group at the 11-position, which is part of the 'K-region' or 'peri' position. This suggests that an unhindered peri position is crucial for the high carcinogenic activity of 3-MC, and substitution at this site significantly diminishes its potency nih.gov.
| Compound | Relative Carcinogenic Potency on Mouse Skin |
|---|---|
| 3-Methylcholanthrene (3-MC) | Strongest |
| 2-Hydroxy-3-methylcholanthrene (MC-2-OH) | Strongest |
| 3-Methylcholanthrene-2-one | Weaker |
| 1-Hydroxy-3-methylcholanthrene (MC-1-OH) | Weakest |
| 3-Methylcholanthrene-1-one | Non-carcinogenic |
| 3,11-Dimethylcholanthrene (3,11-DMC) | Very Weak |
Comparative Metabolic Activation Profiles of Related Polycyclic Aromatic Hydrocarbons
The carcinogenicity of PAHs is not an intrinsic property of the parent molecule but arises from their metabolic activation into reactive intermediates that can damage cellular macromolecules like DNA nih.gov. This bioactivation is predominantly carried out by the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1A2 nih.govtandfonline.com. 3-Methylcholanthrene is a well-known inducer of CYP1A enzymes, which, in turn, metabolize 3-MC itself into genotoxic products nih.govnih.gov.
The metabolic pathway of 3-MC involves several key steps. The molecule is oxidized to form epoxides, which are then converted to dihydrodiols. A critical step is the formation of a bay-region diol-epoxide, which is considered an ultimate carcinogen for many PAHs researchgate.net. For 3-MC, metabolism by rat liver homogenates has been shown to produce 1- and 2-hydroxy-3-methylcholanthrene, as well as cis- and trans-1,2-dihydroxy-3-methylcholanthrene nih.gov.
The metabolic profile of substituted derivatives of 3-MC can differ significantly from the parent compound. For instance, 1- and 2-hydroxy-3-methylcholanthrene are themselves substrates for further metabolism, being converted into related ketones and dihydroxy compounds nih.gov. The presence and position of a substituent can direct the metabolic machinery towards or away from the formation of ultimate carcinogenic species.
For this compound, the metabolic activation profile would likely be influenced by the acetoxy group. Two primary pathways can be hypothesized:
Hydrolysis to 2-hydroxy-3-methylcholanthrene: Cellular esterases could cleave the ester bond, releasing the highly carcinogenic 2-hydroxy metabolite. The subsequent metabolic activation would then follow the pathway of MC-2-OH.
Direct Metabolism: The parent molecule, this compound, could be directly metabolized by CYP enzymes. The acetoxy group, being electron-withdrawing, might influence the sites of oxidation on the aromatic ring system compared to the unsubstituted 3-MC.
Given that 2-hydroxy-3-methylcholanthrene is a known potent carcinogen, the hydrolysis pathway is of significant concern, as it would represent a direct route to an active carcinogenic form.
Differential DNA Adduct Formation Patterns of Polycyclic Aromatic Hydrocarbon Analogues
The ultimate molecular event in the initiation of chemical carcinogenesis by PAHs is the covalent binding of their reactive metabolites to DNA, forming DNA adducts scispace.comnih.gov. These adducts can disrupt the normal structure and function of DNA, leading to mutations during replication if not properly repaired d-nb.infonih.gov. The level of DNA binding by PAHs in a target tissue often correlates with their carcinogenic potency oup.com.
Metabolically activated 3-MC is known to form multiple DNA adducts nih.gov. Studies have shown that these adducts can be persistent, remaining in the liver for several weeks after exposure tandfonline.com. The formation of these adducts is catalyzed by CYP1A enzymes, and it has been hypothesized that some adducts may form in a sequence-specific manner, potentially targeting regulatory regions of genes like CYP1A1 itself tandfonline.comnih.gov.
The structure of the PAH derivative dictates the type and location of the DNA adducts formed. PAHs with a "bay" region, like benzo[a]pyrene, tend to form planar adducts that bind to guanine (B1146940) nucleotides d-nb.info. In contrast, non-planar PAHs with "fjord" regions often bind preferentially to adenine (B156593) scispace.com. The specific reactive metabolite of 3-MC binds covalently to purine (B94841) bases in DNA, leading to the formation of both stable adducts (which persist unless repaired) and unstable depurinating adducts (which leave behind apurinic sites) nih.govoup.com.
For this compound, the pattern of DNA adduct formation would depend on its metabolic fate.
If hydrolyzed to 2-hydroxy-3-methylcholanthrene, the resulting DNA adducts would be those characteristic of the MC-2-OH metabolite.
If activated directly, the acetoxy group could influence the stereochemistry of the resulting diol-epoxide, potentially altering its reactivity with DNA bases and the conformation of the resulting adduct.
Different adducts have different mutagenic potentials and are recognized with varying efficiency by DNA repair systems. Therefore, the specific pattern of adducts formed by a PAH analogue is a critical determinant of its ultimate carcinogenic effect.
Influence of Substituents on Biological Activity and Carcinogenicity
Substituents on a PAH backbone can profoundly influence biological activity and carcinogenicity through several mechanisms, including altering metabolic activation, detoxification pathways, and the reactivity of ultimate carcinogens with DNA nih.govnih.gov.
The case of 3-MC and its derivatives clearly demonstrates this principle.
Future Directions and Research Gaps in Understanding 2 Acetoxy 3 Methylcholanthrene Biological Activity
Elucidating Novel Metabolic Pathways and Previously Unidentified Reactive Intermediates
The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like 3-methylcholanthrene (B14862), the parent compound of 2-Acetoxy-3-methylcholanthrene, is a critical determinant of their carcinogenic activity. nih.govnih.gov This process is known to be mediated by enzymes such as the cytochrome P450 family, which convert the parent compound into a series of metabolites. nih.govnih.govnih.gov While research has identified several oxygenated derivatives and their varying carcinogenic potentials, a complete picture of the metabolic fate of this compound remains elusive. nih.gov
A significant research gap exists in identifying all metabolic pathways involved in the biotransformation of this compound. Future investigations should aim to uncover novel pathways beyond the well-characterized hydroxylation reactions. This includes exploring the potential for alternative enzymatic systems and phase II conjugation reactions that may lead to detoxification or, conversely, the formation of more potent carcinogenic species.
Furthermore, the identification of previously unknown reactive intermediates is paramount. Reactive intermediates are short-lived, high-energy molecules that can covalently bind to cellular macromolecules like DNA, initiating the carcinogenic process. lumenlearning.com While the formation of diol epoxides is a known activation pathway for many PAHs, it is crucial to investigate other potential reactive species generated from this compound. nih.gov Advanced analytical techniques, such as high-resolution mass spectrometry coupled with sophisticated trapping experiments, are necessary to identify and characterize these transient molecules. Understanding the full spectrum of reactive intermediates will provide a more accurate assessment of the compound's carcinogenic risk.
| Research Focus Area | Key Objectives | Methodological Approaches |
| Novel Metabolic Pathways | Identify all enzymes involved in the metabolism of this compound. Characterize novel phase I and phase II metabolic routes. | In vitro metabolism studies with liver microsomes and recombinant enzymes. Metabolite profiling using LC-MS/MS and NMR. |
| Reactive Intermediates | Identify and structurally elucidate all reactive intermediates. Determine the chemical properties and reactivity of these intermediates. | Chemical trapping experiments with nucleophiles. Spectroscopic analysis (e.g., EPR, UV-Vis). Computational modeling of intermediate stability and reactivity. |
Advanced Studies on the Spatiotemporal Dynamics of DNA Adduct Formation and Repair
The formation of covalent DNA adducts is a key molecular event in chemical carcinogenesis. tera.org The carcinogenicity of 3-methylcholanthrene and its derivatives is linked to their ability to form such adducts upon metabolic activation. nih.govnih.gov While the existence of these adducts is established, a detailed understanding of their formation, persistence, and repair over time and within different cellular and tissue compartments—their spatiotemporal dynamics—is lacking for this compound.
Future research should employ advanced techniques to monitor the distribution and fate of DNA adducts in real-time. This includes the use of sensitive detection methods like accelerator mass spectrometry and ³²P-postlabelling to quantify adduct levels in various tissues and at different time points following exposure. nih.gov Investigating the structural diversity of DNA adducts is also critical, as different adduct conformations can have varying impacts on DNA replication and repair, leading to different mutational outcomes. uri.edu
Understanding the cellular response to these adducts is equally important. Advanced studies should focus on the dynamics of DNA repair pathways, such as nucleotide excision repair (NER), in removing this compound-induced DNA damage. Elucidating the efficiency and fidelity of these repair processes in different cell types and tissues will be crucial for understanding organ-specific carcinogenesis. Investigating how the local chromatin environment influences adduct formation and accessibility to repair enzymes will provide a more nuanced view of the genotoxic potential of this compound.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological activity of this compound, it is essential to move beyond single-endpoint analyses and embrace a systems toxicology approach. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to comprehensively map the molecular perturbations induced by this compound. ufz.demdpi.com Such multi-omics approaches have been increasingly recognized as vital for a more complete picture of cellular responses to chemical exposures. nih.gov
Future studies should focus on generating and integrating these large-scale datasets from relevant biological models exposed to this compound. Transcriptomics can reveal changes in gene expression networks, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. researchgate.net By combining these layers of biological information, researchers can construct detailed models of the compound's mechanism of action, from initial molecular interactions to downstream cellular and physiological effects. nih.gov
This integrated approach can help identify key signaling pathways and cellular processes that are disrupted by this compound exposure. It may also lead to the discovery of novel biomarkers of exposure and effect, which could be valuable for risk assessment. Furthermore, comparing the multi-omics signatures of this compound with those of other well-characterized carcinogens can provide insights into its relative carcinogenic potential and mode of action.
| Omics Layer | Information Provided | Potential Insights for this compound |
| Transcriptomics | Changes in gene expression (mRNA levels) | Identification of dysregulated genes and pathways (e.g., cell cycle, DNA repair, apoptosis). |
| Proteomics | Changes in protein abundance and modifications | Elucidation of altered protein networks and signaling cascades. |
| Metabolomics | Changes in endogenous small molecule profiles | Understanding of metabolic reprogramming and identification of biomarkers of toxicity. |
| Genomics | DNA sequence variations and mutations | Identification of genetic susceptibility factors and mutational signatures. |
Development of Predictive Models for Carcinogenic Potential based on Molecular Interactions
Developing accurate predictive models for chemical carcinogenicity is a major goal in toxicology and regulatory science. nih.govrivm.nl Such models can help prioritize chemicals for further testing and reduce reliance on long-term animal bioassays. nih.govresearchgate.net For this compound, a key future direction is the development of predictive models that are based on a detailed understanding of its molecular interactions.
This involves creating quantitative structure-activity relationship (QSAR) models that correlate specific molecular features of this compound and related compounds with their carcinogenic activity. These models can be enhanced by incorporating mechanistic data, such as the efficiency of metabolic activation, the reactivity of intermediates, and the propensity to form DNA adducts.
Furthermore, computational approaches like molecular docking and molecular dynamics simulations can be used to model the interactions of this compound and its metabolites with key biological targets, including metabolic enzymes and DNA. By simulating these interactions at an atomic level, it may be possible to predict the likelihood of bioactivation and the types of DNA adducts that are formed. Integrating these molecular interaction data with information from short-term toxicity studies and high-throughput screening assays can lead to the development of more robust and mechanistically informed predictive models for the carcinogenic potential of this and other PAHs. researchgate.net
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Acetoxy-3-methylcholanthrene, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves acetylation of 3-methylcholanthrene derivatives under controlled conditions. Key steps include:
- Using anhydrous solvents to prevent hydrolysis of the acetate group.
- Validating purity via HPLC (≥95% purity threshold) and melting point analysis (compare with literature values, e.g., NIST Chemistry WebBook data) .
- Confirming structural integrity with NMR (e.g., characteristic acetyl proton signals at δ 2.1–2.3 ppm) and mass spectrometry (molecular ion peak at m/z 342.4) .
Q. How should researchers design in vitro experiments to assess the biological activity of this compound?
- Methodological Answer :
- Cell lines : Use CYP3A4-expressing models (e.g., HepG2) to study metabolic activation, as 3-methylcholanthrene derivatives are known substrates of cytochrome P450 3A4 .
- Dose-response curves : Include a range of 0.1–100 µM to capture threshold effects, with controls for acetate group hydrolysis (e.g., compare with 3-methylcholanthrene alone).
- Endpoint assays : Measure DNA adduct formation via ³²P-postlabeling or oxidative stress markers (e.g., glutathione depletion) .
Advanced Research Questions
Q. How can contradictory results in toxicological studies of this compound be resolved?
- Methodological Answer : Contradictions often arise from:
- Metabolic variability : Differences in CYP3A4 activity across experimental models (e.g., human vs. rodent liver microsomes). Validate using CYP3A4 inhibitors (e.g., ketoconazole) to confirm pathway specificity .
- Temporal effects : Short-term studies may show pro-carcinogenic activity, while long-term exposure could induce detoxifying enzymes. Use longitudinal designs with sampling at multiple timepoints (e.g., 1 week vs. 12 months) to capture dynamic effects .
- Analytical sensitivity : Ensure consistency in HPLC column selection (C18 vs. phenyl-hexyl phases) to avoid misquantification of degradation products .
Q. What advanced analytical techniques are recommended for characterizing degradation products of this compound?
- Methodological Answer :
- LC-MS/MS : Use electrospray ionization (ESI) in positive ion mode to detect hydrolyzed products (e.g., 3-methylcholanthrene, m/z 300.3).
- Stability studies : Store samples at -80°C under argon to minimize oxidation. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
- Isotopic labeling : Synthesize deuterated analogs (e.g., ²H₃-methyl group) to track metabolic pathways in vivo .
Q. How does this compound interact with DNA repair mechanisms, and what experimental models best capture this?
- Methodological Answer :
- Mechanistic studies : Use Comet assays to quantify single-strand breaks and immunofluorescence for γ-H2AX foci detection in cells exposed to 1–10 µM concentrations.
- Transgenic models : Employ Xpa⁻/⁻ mice (nucleotide excision repair-deficient) to assess compound genotoxicity in vivo .
- Data interpretation : Cross-reference with 3-methylcholanthrene data, noting that the acetate group may alter adduct repair kinetics .
Data Contradiction & Validation
Q. What strategies mitigate discrepancies in reported carcinogenicity potencies of this compound?
- Methodological Answer :
- Standardized protocols : Adopt OECD Guidelines (e.g., TG 451 for carcinogenicity) to harmonize dosing and endpoint criteria .
- Meta-analysis : Aggregate data from ≥5 independent studies using random-effects models to account for inter-lab variability.
- Cofactor supplementation : Control for NADPH availability in microsomal assays, as fluctuations can alter metabolic activation rates .
Q. How should researchers address conflicting results between in vitro and in vivo genotoxicity studies?
- Methodological Answer :
- Pharmacokinetic modeling : Compare AUC values (area under the curve) to reconcile dose disparities. In vitro systems may lack metabolic clearance pathways.
- 3D organoid models : Bridge the gap by using liver or lung organoids with physiologically relevant CYP3A4 activity .
- Negative controls : Include 3-methylcholanthrene (without acetate) to isolate the contribution of the acetyl group to genotoxicity .
Methodological Best Practices
Q. What quality control measures are critical for ensuring batch-to-batch consistency in this compound synthesis?
- Methodological Answer :
- In-process monitoring : Track reaction progress via TLC (Rf = 0.6 in hexane:ethyl acetate, 7:3) and adjust reaction time/temperature accordingly.
- Batch documentation : Report CAS RN 56-49-5 (3-methylcholanthrene core) and acetate substitution position (C2) to avoid misidentification .
- Inter-lab validation : Share samples with ≥2 independent labs for cross-confirmation of purity and activity .
Q. How can researchers optimize storage conditions to preserve this compound stability?
- Methodological Answer :
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Solvent choice : Use anhydrous DMSO for stock solutions (≤1 mM) to minimize hydrolysis; avoid aqueous buffers during long-term storage .
- Stability audits : Conduct quarterly HPLC-UV checks (λ = 254 nm) to monitor degradation; discard if purity drops below 90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
